alpha-Methyl-2-phenyl-1H-indole-3-ethanamine
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Overview
Description
1-(2-phenyl-1H-indol-3-yl)propan-2-amine is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 1-(2-phenyl-1H-indol-3-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Another method includes the reaction of substituted indole-3-carboxaldehyde with hydroxylamine hydrochloride in methanol, followed by reduction with Raney nickel in an alcoholic medium . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
1-(2-phenyl-1H-indol-3-yl)propan-2-amine has diverse scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-phenyl-1H-indol-3-yl)propan-2-amine involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors, including serotonin receptors, and modulate their activity . This interaction can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
1-(2-phenyl-1H-indol-3-yl)propan-2-amine can be compared with other indole derivatives, such as:
Tryptamine: A naturally occurring indole derivative with similar structural features but different biological activities.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus but different functional groups and applications.
Serotonin: A neurotransmitter with an indole structure that plays a crucial role in mood regulation.
The uniqueness of 1-(2-phenyl-1H-indol-3-yl)propan-2-amine lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
CAS No. |
52019-03-1 |
---|---|
Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
1-(2-phenyl-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C17H18N2/c1-12(18)11-15-14-9-5-6-10-16(14)19-17(15)13-7-3-2-4-8-13/h2-10,12,19H,11,18H2,1H3 |
InChI Key |
GOPCDZFAFBMJGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3)N |
Origin of Product |
United States |
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